

In Vitro Characterization of MRS-2179: A Technical Guide to its Biological Activity

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Compound of Interest		
Compound Name:	MRS-2179	
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This technical guide provides a comprehensive overview of the in vitro biological activity of MRS-2179, a potent and selective competitive antagonist of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in various physiological processes, most notably platelet aggregation.[1] Consequently, antagonism of this receptor is a significant area of interest for the development of novel anti-thrombotic agents.[1] This document details the quantitative pharmacology of MRS-2179, provides in-depth experimental protocols for its characterization, and elucidates the underlying P2Y1 signaling pathway.

Core Biological Activity and Selectivity

MRS-2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a competitive antagonist at P2Y1 receptors. Its primary mechanism of action involves blocking the binding of the endogenous agonist ADP to the P2Y1 receptor, thereby inhibiting downstream signaling.[1][2]

Quantitative Pharmacological Data

The affinity and potency of **MRS-2179** have been determined through various in vitro assays. The following tables summarize key quantitative parameters, providing a comparative overview of its pharmacological profile.



Table 1: Receptor Binding Affinity and Potency of MRS-2179

Parameter	Species	Receptor	Value	Reference
КВ	-	P2Y1	100 nM	
Ki	-	P2Y1	100 nM	[3]
Kd	Human	P2Y1	109 ± 18 nM	[4][5]
Binding Sites	Human Platelets	P2Y1	134 ± 8 sites/platelet	[4][5]

Table 2: Selectivity Profile of MRS-2179

Receptor	IC50	Reference
P2X1	1.15 μΜ	
P2X3	12.9 μΜ	
P2X2, P2X4, P2Y2, P2Y4, P2Y6	No significant activity	

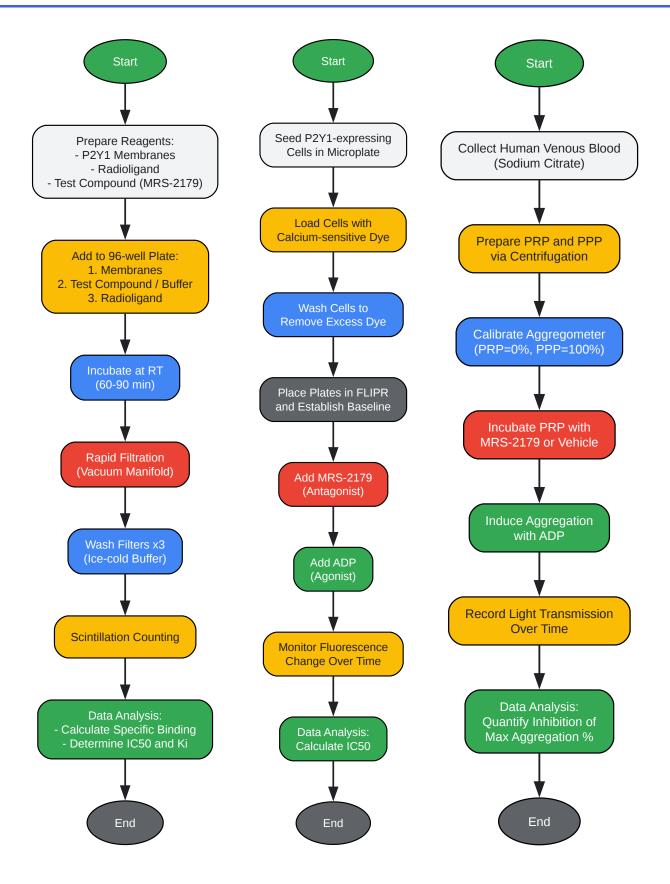
P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a purinergic GPCR that, upon activation by its endogenous ligand ADP, couples to Gq/11 G-proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] These second messengers subsequently trigger the release of intracellular calcium (Ca2+) from the endoplasmic reticulum and the activation of protein kinase C (PKC), respectively, culminating in cellular responses such as platelet shape change and aggregation.[1][5]









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